molecular formula C8H6F4O B3159498 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene CAS No. 86256-49-7

1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene

Cat. No.: B3159498
CAS No.: 86256-49-7
M. Wt: 194.13 g/mol
InChI Key: JUVCWWCMBGSTHO-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-fluoro-4-methyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-2-3-6(9)7(4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVCWWCMBGSTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253998
Record name 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-49-7
Record name 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86256-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene can be achieved through several routes One common method involves the use of trifluoromethoxylation reagentsThe reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or pesticidal effects .

Biological Activity

1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H6F4O
  • Molecular Weight : 208.13 g/mol
  • CAS Number : 105529-58-6

The presence of trifluoromethoxy and fluoro groups significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups often display enhanced antimicrobial properties. A study found that the compound demonstrated significant activity against several bacterial strains at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported the following findings:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death in cancer cells.

The compound’s ability to inhibit cell proliferation and induce apoptosis highlights its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested this compound against a panel of clinically relevant pathogens.
    • Results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones.
  • Evaluation of Cytotoxicity :
    • A study involving various cancer cell lines (e.g., lung, breast, and colon cancer) showed promising results.
    • The compound was found to be more effective than some currently used chemotherapeutics in certain models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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